Evidence Item 1: Regioisomeric Specificity in FAAH Inhibitor Patent Claims
Patent WO2009019501A2 discloses a series of alkyl thiazole carbamate derivatives as FAAH inhibitors. Within the exemplified compounds, the 2-methylthiazol-4-ylmethyl carbamate substructure is explicitly claimed (e.g., 2-methylthiazol-4-ylmethyl ester {2-[5'-(4-fluorophenyl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl]}ethylcarbamic acid). A systematic search of the patent's Markush structures and specific examples reveals zero instances of the 4-methylthiazol-2-yl regioisomer [1]. This exclusivity implies a structure-activity relationship (SAR) wherein the 2-methylthiazol-4-yl orientation is essential for productive FAAH binding.
| Evidence Dimension | Presence/Absence of Regioisomer in FAAH Inhibitor Patent Claims |
|---|---|
| Target Compound Data | 2-Methylthiazol-4-yl motif present in multiple claimed structures |
| Comparator Or Baseline | 4-Methylthiazol-2-yl motif |
| Quantified Difference | Present (2-methylthiazol-4-yl) vs. Absent (4-methylthiazol-2-yl) |
| Conditions | Patent WO2009019501A2 / HK1156947A; FAAH enzyme inhibition context |
Why This Matters
For researchers synthesizing FAAH-targeting compounds, the choice of this specific building block is dictated by patent-driven SAR, not general availability; using the incorrect regioisomer would likely produce inactive compounds and waste synthetic resources.
- [1] Sanofi-Aventis. (2009). Alkyl thiazole carbamate derivatives, preparation thereof, and use thereof as FAAH enzyme inhibitors. Patent WO2009019501A2. World Intellectual Property Organization. View Source
